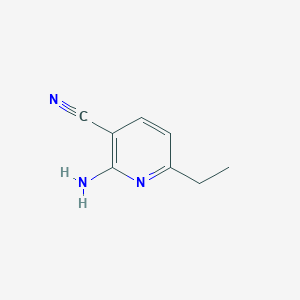
2-Amino-6-ethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethylnicotinonitrile is a pyridine-based compound that has garnered attention due to its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-amino nicotinonitrile derivatives involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production methods for 2-amino-6-ethylnicotinonitrile typically involve similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and minimize costs. The use of inexpensive catalysts and eco-friendly solvents is emphasized to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-amino-6-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-6-ethylnicotinonitrile include:
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-3-cyanopyridine
- 2-Amino-5-ethylnicotinonitrile .
Uniqueness
What sets this compound apart from these similar compounds is its unique ethyl substitution at the 6-position, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-6-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-7-4-3-6(5-9)8(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
WCIDEVCXDIHZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




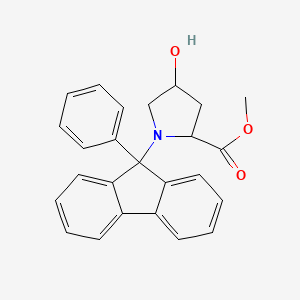

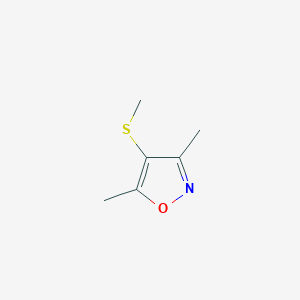


![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
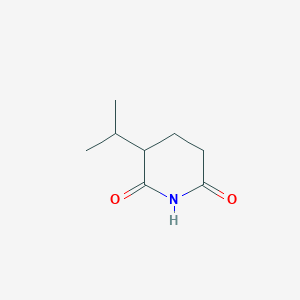
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
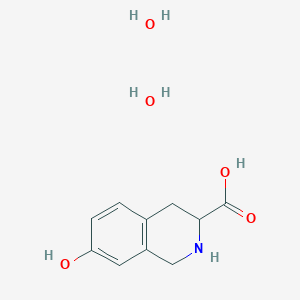

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
